3-[4-(ETHYLSULFAMOYL)PHENYL]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(ETHYLSULFAMOYL)PHENYL]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes an ethylsulfamoyl group attached to a phenyl ring, and a pyridin-4-ylmethyl group attached to a propanamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ETHYLSULFAMOYL)PHENYL]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE typically involves multiple steps. One common method includes the reaction of 4-(ethylsulfamoyl)phenylboronic acid with N-[(pyridin-4-yl)methyl]propanamide under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[4-(ETHYLSULFAMOYL)PHENYL]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[4-(ETHYLSULFAMOYL)PHENYL]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-[4-(ETHYLSULFAMOYL)PHENYL]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The ethylsulfamoyl group is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(METHYLSULFAMOYL)PHENYL]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE
- 3-[4-(PROPYLSULFAMOYL)PHENYL]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE
- 3-[4-(BUTYLSULFAMOYL)PHENYL]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE
Uniqueness
3-[4-(ETHYLSULFAMOYL)PHENYL]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE is unique due to its specific ethylsulfamoyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required .
Properties
IUPAC Name |
3-[4-(ethylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-20-24(22,23)16-6-3-14(4-7-16)5-8-17(21)19-13-15-9-11-18-12-10-15/h3-4,6-7,9-12,20H,2,5,8,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEGTIHYFFYXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199619 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.